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molecular formula C14H11ClO B8407462 1-(1-Naphthyl)cyclopropanecarbonyl chloride

1-(1-Naphthyl)cyclopropanecarbonyl chloride

Cat. No. B8407462
M. Wt: 230.69 g/mol
InChI Key: KLQLFEXYCVHSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05519034

Procedure details

1-(1-Naphthyl)cyclopropane carboxylic acid (6.7 g, prepared in a similar manner to that described in Example H20), was added to thionyl chloride (25 ml) and the mixture heated at 90°-95° C. for 1 hour. Excess thionyl chloride was removed in vacuo to yield 1-(1-naphthyl)cyclopropanecarbonyl chloride (7.1 g) which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]2([C:14]([OH:16])=O)[CH2:13][CH2:12]2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:19])=O>>[C:1]1([C:11]2([C:14]([Cl:19])=[O:16])[CH2:13][CH2:12]2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C1(CC1)C(=O)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 90°-95° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C1(CC1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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